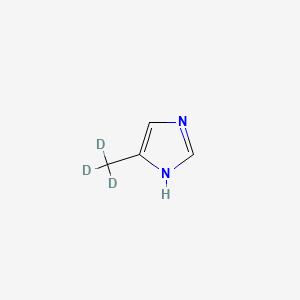
5'-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of molecular biology and medicinal chemistry due to its unique structural properties, which enhance the stability and functionality of oligonucleotides.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like dimethoxytrityl chloride and trimethylphenyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as column chromatography and recrystallization are commonly used for purification.
化学反应分析
Types of Reactions
5’-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The dimethoxytrityl group can be removed using acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane is a typical reagent for removing the dimethoxytrityl group.
Major Products
The major products formed from these reactions include various substituted nucleosides and deprotected nucleosides, which are essential intermediates in oligonucleotide synthesis .
科学研究应用
5’-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine is widely used in:
Chemistry: As a building block in the synthesis of modified oligonucleotides.
Biology: In the study of nucleic acid interactions and the development of antisense oligonucleotides.
Medicine: For the development of therapeutic oligonucleotides targeting specific genetic sequences.
Industry: In the production of diagnostic tools and research reagents.
作用机制
The compound exerts its effects by incorporating into oligonucleotides, enhancing their stability and binding affinity. The dimethoxytrityl group protects the hydroxyl group during synthesis, while the fluorine and trimethylphenyl groups provide additional stability and specificity. These modifications improve the oligonucleotide’s resistance to nucleases and enhance its binding to target sequences .
相似化合物的比较
Similar Compounds
- 5’-O-(Dimethoxytrityl)-2’-deoxyuridine
- 5’-O-(Dimethoxytrityl)-5-fluoro-2’-deoxyuridine
Uniqueness
Compared to similar compounds, 5’-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine offers enhanced stability and specificity due to the presence of both the fluorine and trimethylphenyl groups. These modifications make it particularly useful in applications requiring high stability and precise targeting .
属性
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39FN2O7/c1-24-19-25(2)36(26(3)20-24)49-37-32(40)22-42(38(44)41-37)35-21-33(43)34(48-35)23-47-39(27-9-7-6-8-10-27,28-11-15-30(45-4)16-12-28)29-13-17-31(46-5)18-14-29/h6-20,22,33-35,43H,21,23H2,1-5H3/t33-,34+,35+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFFSMYLAOGYMI-BMPTZRATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39FN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












